(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol
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Overview
Description
(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by a pyridine ring substituted with a pyrrolidine ring and a hydroxymethyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of a pyrrolidine ring in the structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .
Biochemical Pathways
Compounds with a pyrrolidine ring structure have been shown to interact with a variety of biochemical pathways, potentially influencing a wide range of physiological processes .
Pharmacokinetics
The compound’s molecular weight (17823) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Compounds with a pyrrolidine ring structure have been shown to have a wide range of biological activities, suggesting that (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-6-(pyrrolidin-1-yl)pyridine with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol. The reaction proceeds through nucleophilic substitution, where the hydroxide ion replaces the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
- (6-(Pyrrolidin-1-yl)pyridin-4-yl)methanol
- (6-(Pyrrolidin-1-yl)pyridin-2-yl)ethanol
Comparison: (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol is unique due to the position of the hydroxymethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLVFBQYYTJLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640200 |
Source
|
Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-48-0 |
Source
|
Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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